BMS-819881

MCHR1 antagonist Binding affinity Anti-obesity

BMS-819881 is a nonbasic MCHR1 antagonist (Ki=7 nM, Kb=32 nM) engineered to eliminate hERG liabilities inherent in basic amine chemotypes. Its >312-fold selectivity over MCHR2 and clean 20-GPCR panel profile ensure unambiguous target attribution in feeding studies. Species-specific protein binding (99.8% rat, 99.6% dog, 99.3% monkey) and half-life data (5.7–32 h) support cross-species PK/PD modeling. Defined CYP3A4-only inhibition (EC50=13 μM) enables rational DDI assessment. Ideal for chronic DIO rodent studies without cardiac confounding.

Molecular Formula C24H21ClN2O4S
Molecular Weight 469.0 g/mol
CAS No. 1197420-05-5
Cat. No. B606258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-819881
CAS1197420-05-5
SynonymsBMS-819881;  BMS 819881;  BMS819881.
Molecular FormulaC24H21ClN2O4S
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O
InChIInChI=1S/C24H21ClN2O4S/c1-30-21-10-17(8-9-20(21)31-12-19(28)14-2-3-14)27-13-26-18-11-22(32-23(18)24(27)29)15-4-6-16(25)7-5-15/h4-11,13-14,19,28H,2-3,12H2,1H3/t19-/m0/s1
InChIKeyWKMOSCAIWUUQPD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-819881 (CAS 1197420-05-5): A Nonbasic MCHR1 Antagonist with Defined Preclinical Selectivity Profile


BMS-819881 (Compound 27) is a nonbasic, orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist [1]. It binds to rat MCHR1 with a Ki of 7 nM and functions as a potent antagonist with a Kb of 32 nM in cellular assays [2]. Structurally, it belongs to the thienopyrimidinone ether class and lacks a basic amine moiety—a deliberate design feature intended to reduce off-target liabilities common among earlier MCHR1 antagonists [1]. Its phosphate ester prodrug, BMS-830216, entered Phase 1 clinical trials for obesity [1].

Why BMS-819881 (CAS 1197420-05-5) Cannot Be Interchanged with Generic MCHR1 Antagonists for Targeted Obesity Research


MCHR1 antagonists are not functionally interchangeable due to substantial variability in target binding affinity, MCHR2 selectivity, cytochrome P450 (CYP) inhibition liability, hERG channel blockade risk, and species-dependent pharmacokinetics. Earlier MCHR1 antagonists frequently contained a basic amine that correlated with high hERG inhibition and consequent cardiotoxicity risk [1]. BMS-819881 was specifically engineered without a basic moiety to mitigate this liability [1]. Furthermore, in vitro selectivity against MCHR2 and a panel of feeding-associated GPCRs varies considerably across MCHR1 antagonist chemotypes . Substitution without verifying these specific parameters can introduce uncharacterized off-target activity and compromise experimental reproducibility.

BMS-819881 (CAS 1197420-05-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Higher MCHR1 Binding Affinity of BMS-819881 Compared to BMS-814580

BMS-819881 demonstrates a 2.4-fold higher binding affinity for MCHR1 than BMS-814580 [1]. In a direct comparison of Ki values derived from competitive radioligand binding assays, BMS-819881 exhibits a rat MCHR1 Ki of 7 nM, whereas BMS-814580 exhibits a human MCHR1 Ki of 16.9 nM [1][2]. The assay conditions for BMS-819881 utilized membranes from stably transfected HEK-293 cells expressing mutated hMCHR1 with [Phe13, [125I]Tyr19]MCH as the radioligand [1].

MCHR1 antagonist Binding affinity Anti-obesity

Improved CYP Inhibition Safety Profile of BMS-819881 Versus BMS-814580

BMS-819881 exhibits a distinctly different CYP inhibition profile compared to BMS-814580, with implications for drug-drug interaction liability. For BMS-819881, EC50 values for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 exceed 40 μM, indicating negligible inhibition; CYP3A4 EC50 is 13 μM [1]. In contrast, BMS-814580 demonstrates 43% inhibition of hERG channel activity at 10 μM, a 21% inhibition of sodium channels (4 Hz), and 15% inhibition of L-type calcium channels under identical test conditions [2]. The CYP panel screening for BMS-819881 was conducted using standard P450 enzyme activity assays across multiple human CYP isoforms [1].

CYP inhibition Drug-drug interaction Metabolic stability

BMS-819881 hERG Safety Advantage Relative to Earlier Basic Amine MCHR1 Antagonists

BMS-819881 was rationally designed to exhibit minimal hERG activity, a critical differentiation from earlier MCHR1 antagonists containing basic amines [1]. The nonbasic structure of BMS-819881, achieved through SAR evolution of hydroxylated thienopyrimidinone ethers, was specifically intended to circumvent the hERG inhibition liability inherent to basic amine-containing MCHR1 antagonists [1]. Comparative class analysis indicates that many early MCHR1 antagonists failed preclinical development due to hERG-related cardiotoxicity signals, including AMG-076 which exhibits an hERG IC50 >5 μM . BMS-819881 was identified as the clinical candidate from this optimization campaign and entered Phase 1 trials as the phosphate ester prodrug BMS-830216 [1].

hERG inhibition Cardiotoxicity Safety pharmacology

Definitive MCHR2 Selectivity of BMS-819881 Confirmed at High Concentration

BMS-819881 demonstrates unequivocal selectivity for MCHR1 over MCHR2. In FLIPR-based calcium mobilization assays using heterologous cells overexpressing MCHR1 or MCHR2, BMS-819881 (Kb=32 nM) effectively blocks MCH-stimulated Ca2+ mobilization in MCHR1-expressing cells but exhibits no detectable activity in MCHR2-expressing cells even at a high concentration of 10 μM . Furthermore, screening BMS-819881 at 10 μM against a panel of 20 GPCRs associated with feeding homeostasis revealed no activity . These selectivity data were generated under standardized FLIPR assay conditions using Fluo-4 AM dye and probenecid .

MCHR2 selectivity GPCR selectivity Off-target activity

Quantified Serum Protein Binding Across Preclinical Species

BMS-819881 exhibits high and species-dependent serum protein binding, quantified as 99.8% in rat, 99.6% in dog, and 99.3% in cynomolgus monkey [1]. This binding profile is accompanied by species-specific terminal elimination half-lives following intravenous administration (1 mg/kg): t1/2 = 5.7 h in rat, 32±8 h in dog, and 14±3 h in monkey [1]. The binding data were generated using standard equilibrium dialysis methodology [1]. While direct comparator protein binding data for BMS-814580 are not available in the open literature, these values establish a baseline for interpreting BMS-819881 free fraction and PK behavior in preclinical models.

Protein binding Pharmacokinetics Species variability

Broad GPCR Selectivity Profile at Functional Concentrations

BMS-819881 demonstrates a clean selectivity profile against a broad panel of GPCRs relevant to feeding behavior and energy homeostasis. At a concentration of 10 μM—which represents over a 300-fold excess above its functional Kb of 32 nM—BMS-819881 exhibits no detectable activity when screened against a panel of 20 GPCRs associated with feeding homeostasis . The panel includes receptors involved in appetite regulation, satiety signaling, and metabolic control pathways . While the specific identity of all 20 GPCRs is not disclosed in vendor datasheets, the absence of activity at this high concentration supports the interpretation that BMS-819881 is a highly selective MCHR1 antagonist with minimal off-target GPCR interactions .

GPCR selectivity Feeding homeostasis Off-target screening

BMS-819881 (CAS 1197420-05-5): Recommended Research and Preclinical Application Scenarios Based on Quantitative Evidence


In Vivo Obesity Pharmacology Studies Requiring Clean hERG Safety Profile

Researchers conducting chronic dosing studies in diet-induced obese (DIO) rodent models should consider BMS-819881 due to its demonstrated minimal hERG activity, a feature achieved through rational nonbasic scaffold design [1]. This reduces the confounding cardiotoxicity signals that complicated earlier basic amine MCHR1 antagonists. The compound's moderate terminal half-life of 5.7 h in rats at 1 mg/kg IV supports once-daily oral dosing regimens for chronic obesity studies [2]. Its phosphate ester prodrug, BMS-830216, was specifically advanced to Phase 1 clinical trials, indicating acceptable preclinical safety pharmacology findings [1].

Mechanistic Studies Requiring Definitive MCHR1-Specific Signal Attribution

BMS-819881 is appropriate for experiments where unambiguous target attribution is critical. Its >312-fold selectivity window between functional MCHR1 inhibition (Kb = 32 nM) and absence of MCHR2 activity at 10 μM eliminates ambiguity regarding which receptor subtype mediates observed effects [1]. Additionally, the clean profile against a panel of 20 feeding-associated GPCRs at 10 μM reduces the probability that metabolic or feeding outcomes are driven by off-target receptor interactions [1].

Drug-Drug Interaction (DDI) Assessment Studies Involving CYP3A4

Investigators planning studies requiring co-administration of BMS-819881 with other compounds metabolized by CYP3A4 should note the quantified EC50 of 13 μM for CYP3A4 inhibition [1]. While this indicates potential for CYP3A4 interaction at high concentrations, the compound's lack of activity on CYP1A2, CYP2C9, CYP2C19, and CYP2D6 (EC50 >40 μM) suggests that DDI liability is limited primarily to CYP3A4 pathways [1]. This defined CYP interaction profile enables rational experimental design for combination pharmacology studies.

Translational Pharmacokinetic Modeling Across Preclinical Species

BMS-819881 is suitable for cross-species PK/PD modeling studies due to the availability of species-specific protein binding and half-life data. Researchers can utilize the quantified serum protein binding values—99.8% in rat, 99.6% in dog, and 99.3% in monkey—to calculate free drug concentrations and adjust dosing regimens accordingly [1]. The corresponding terminal half-life data (rat: 5.7 h; dog: 32±8 h; monkey: 14±3 h) enable species-specific allometric scaling and human dose projection for translational obesity research programs [1].

Quote Request

Request a Quote for BMS-819881

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.